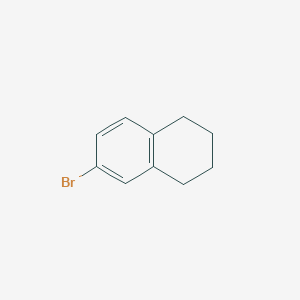

6-Bromo-1,2,3,4-tetrahydronaphthalene

Description

The exact mass of the compound 6-Bromo-1,2,3,4-tetrahydronaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174090. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-1,2,3,4-tetrahydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1,2,3,4-tetrahydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTQYWLWRFMSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306100 | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6134-56-1 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6134-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 174090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6134-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a robust synthetic route to 6-Bromo-1,2,3,4-tetrahydronaphthalene, a valuable intermediate in medicinal chemistry and materials science. The synthesis is presented as a three-step process, commencing with the formation of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, followed by a Sandmeyer reaction to introduce the bromo substituent, and culminating in the reduction of the ketone functionality. Detailed experimental protocols for each step are provided, accompanied by quantitative data and a visual representation of the synthetic workflow.

I. Overall Synthetic Pathway

The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene is efficiently achieved through a three-step sequence starting from 6-Hydroxy-1-tetralone. The overall transformation involves the conversion of the hydroxyl group to an amino group, followed by diazotization and subsequent bromination via a Sandmeyer reaction. The final step is the complete reduction of the ketone to a methylene group.

II. Experimental Protocols and Data

Step 1: Synthesis of 6-Amino-3,4-dihydro-1(2H)-naphthalenone (6-Amino-1-tetralone)

This procedure outlines the conversion of 6-Hydroxy-1-tetralone to 6-Amino-1-tetralone. The reaction proceeds via an initial alkylation of the phenol, followed by a Smiles rearrangement and hydrolysis.

Experimental Protocol:

A detailed procedure for this transformation is provided by Organic Syntheses. In a representative protocol, 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone is reacted with sodium hydroxide in N,N-dimethylacetamide. 2-Bromo-2-methylpropanamide is then added, and the mixture is stirred for 5 hours at 25–35 °C. Subsequently, more sodium hydroxide is added, and the mixture is heated to 50–60 °C for 1 hour. The reaction is then heated at reflux for an additional hour after the addition of water. Upon cooling, the product crystallizes and is collected by filtration.[1]

| Reagent/Parameter | Quantity/Value | Source |

| 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone | 185 mmol (1 equiv) | [1] |

| Sodium Hydroxide (initial) | 185 mmol (1 equiv) | [1] |

| N,N-dimethylacetamide | - | [1] |

| 2-Bromo-2-methylpropanamide | 185 mmol (1 equiv) | [1] |

| Reaction Time (Alkylation) | 5 hours | [1] |

| Reaction Temperature (Alkylation) | 25-35 °C | [1] |

| Sodium Hydroxide (second addition) | 555 mmol (3 equiv) | [1] |

| Reaction Time (Heating) | 1 hour | [1] |

| Reaction Temperature (Heating) | 50-60 °C | [1] |

| Water | 90 mL + 180 mL | [1] |

| Reaction Time (Reflux) | 1 hour | [1] |

| Yield | 63.2% | [1] |

Step 2: Synthesis of 6-Bromo-3,4-dihydronaphthalen-1(2H)-one (6-Bromo-1-tetralone)

This step involves the conversion of the amino group of 6-Amino-1-tetralone to a bromo group via the Sandmeyer reaction. The process begins with the formation of a diazonium salt, which is then reacted with a copper(I) bromide solution.

Experimental Protocol:

The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides.[2][3] In a typical procedure, the arylamine is dissolved in an aqueous acidic solution (e.g., hydrobromic acid) and cooled to 0-5 °C.[1] A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) bromide. The reaction mixture is often warmed to drive the reaction to completion. The product is then extracted with an organic solvent, and purified.

| Reagent/Parameter | Quantity/Value (Representative) | Source |

| 6-Amino-1-tetralone | 1 equivalent | [1] |

| Hydrobromic Acid | Excess | [1] |

| Sodium Nitrite | 1.1-1.2 equivalents | [1] |

| Diazotization Temperature | 0-5 °C | [1] |

| Copper(I) Bromide | Catalytic to Stoichiometric | [2][3] |

| Reaction Temperature (Sandmeyer) | Room temperature to gentle heating | [1] |

| Yield | ~50% (typical for Sandmeyer) | [1] |

digraph "Sandmeyer_Reaction" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];Start [label="6-Amino-1-tetralone", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Dissolve in HBr(aq) and cool to 0-5 °C", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Add NaNO₂(aq) dropwise", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Diazonium [label="Aryl Diazonium Salt Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Add to CuBr solution", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="6-Bromo-1-tetralone", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Step1; Step1 -> Step2; Step2 -> Diazonium; Diazonium -> Step3; Step3 -> Product; }

Step 3: Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene

The final step is the reduction of the carbonyl group of 6-Bromo-1-tetralone to a methylene group. The Wolff-Kishner reduction, particularly the Huang-Minlon modification, is a highly effective method for this transformation under basic conditions.[4]

Experimental Protocol:

The Huang-Minlon modification of the Wolff-Kishner reduction involves heating the ketone with hydrazine hydrate and a base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[4][5] The reaction is initially heated to a temperature that allows for the formation of the hydrazone, with the removal of water. The temperature is then raised further to facilitate the decomposition of the hydrazone and the formation of the alkane, driven by the evolution of nitrogen gas. The product is then isolated by extraction and purified.

| Reagent/Parameter | Quantity/Value (Representative) | Source |

| 6-Bromo-1-tetralone | 1 equivalent | [4][5] |

| Hydrazine Hydrate (85%) | 3-5 equivalents | [4] |

| Potassium Hydroxide | 3-4 equivalents | [4] |

| Diethylene Glycol | Solvent | [5] |

| Initial Reaction Temperature | ~130-140 °C (for hydrazone formation) | |

| Final Reaction Temperature | ~190-200 °C (for reduction) | [4] |

| Reaction Time | 4-6 hours | |

| Yield | Generally high (>80%) | [4] |

III. Conclusion

The presented three-step synthesis provides a reliable and well-documented pathway to 6-Bromo-1,2,3,4-tetrahydronaphthalene. Each step utilizes established and high-yielding reactions, making this route amenable to scale-up for research and development purposes. The detailed protocols and tabulated data offer a practical guide for chemists in the fields of drug discovery and materials science to access this important synthetic intermediate.

References

"6-Bromo-1,2,3,4-tetrahydronaphthalene chemical properties"

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1,2,3,4-tetrahydronaphthalene

Introduction

6-Bromo-1,2,3,4-tetrahydronaphthalene, also commonly known as 6-bromotetralin, is a substituted aromatic hydrocarbon. Its structure consists of a naphthalene ring system that is partially saturated, with a bromine atom substituted on the aromatic ring at the 6-position. This compound serves as a valuable building block in organic synthesis, particularly as a precursor for creating more complex molecules, including retinoid analogs and dopamine agonists.[1] Its bifunctional nature, featuring a reactive bromine atom for cross-coupling reactions and a tetralin core, makes it a versatile intermediate for researchers in medicinal chemistry and materials science.

Chemical and Physical Properties

The fundamental properties of 6-Bromo-1,2,3,4-tetrahydronaphthalene are summarized below. These data are critical for its handling, characterization, and use in experimental settings.

General Properties

| Property | Value | Source |

| IUPAC Name | 6-bromo-1,2,3,4-tetrahydronaphthalene | [2] |

| Synonyms | 6-bromotetralin, 2-bromotetralin | [2] |

| CAS Number | 6134-56-1 | [2] |

| Molecular Formula | C₁₀H₁₁Br | [2][3] |

| Molecular Weight | 211.10 g/mol | [2] |

| Canonical SMILES | C1CCC2=C(C1)C=CC(=C2)Br | [2] |

| InChIKey | UZTQYWLWRFMSSF-UHFFFAOYSA-N | [2] |

Computed Physical Properties

| Property | Value | Source |

| Monoisotopic Mass | 210.00441 Da | [2][3] |

| XLogP3 | 4.0 | [3] |

| Complexity | 133 | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 6-Bromo-1,2,3,4-tetrahydronaphthalene.

Mass Spectrometry

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 211.01169 | 138.6 |

| [M+Na]⁺ | 232.99363 | 149.0 |

| [M-H]⁻ | 208.99713 | 145.3 |

| [M+NH₄]⁺ | 228.03823 | 162.0 |

| Table data sourced from PubChemLite.[3] |

Experimental Protocols

Synthesis via Electrophilic Aromatic Substitution

A common method for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene is the direct bromination of 1,2,3,4-tetrahydronaphthalene (tetralin) via electrophilic aromatic substitution.

Reaction: Tetralin + Br₂ --(FeBr₃, Dichloromethane)--> 6-Bromo-1,2,3,4-tetrahydronaphthalene

Materials:

-

1,2,3,4-tetrahydronaphthalene (Tetralin)

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 1,2,3,4-tetrahydronaphthalene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Add a catalytic amount of FeBr₃ to the solution. If using iron filings, add a small amount, which will react with bromine to form FeBr₃ in situ.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise from the addition funnel to the stirred reaction mixture. Maintain the temperature at 0°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours or until reaction completion is confirmed by TLC or GC-MS.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and react with excess bromine.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 6-Bromo-1,2,3,4-tetrahydronaphthalene.

This procedure typically results in yields ranging from 65% to 72%.[1]

Caption: Synthesis workflow for 6-Bromo-1,2,3,4-tetrahydronaphthalene.

Reactivity and Potential Applications

The bromine atom on the aromatic ring is the primary site of reactivity, making it an ideal substrate for various cross-coupling reactions.

Suzuki Coupling: 6-Bromo-1,2,3,4-tetrahydronaphthalene can undergo Suzuki coupling with boronic acids in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl structures that are of interest for their potential activity at central nervous system (CNS) receptors.[1]

Caption: Reaction pathway for Suzuki coupling of 6-bromotetralin.

Safety and Handling

GHS Hazard Classification

Aggregated GHS information indicates the following hazards.[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[4]

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents. The parent compound, tetrahydronaphthalene, can form explosive peroxides upon exposure to air.[5]

References

- 1. 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene () for sale [vulcanchem.com]

- 2. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 6-bromo-1,2,3,4-tetrahydronaphthalene (C10H11Br) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [guidechem.com]

- 5. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Guide: Properties and Applications of 2-Bromotetralin (CAS 6134-56-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromotetralin, also known as 6-Bromo-1,2,3,4-tetrahydronaphthalene, is a synthetic organic compound with the CAS number 6134-56-1. It belongs to the tetralin family, which are derivatives of naphthalene with one of the aromatic rings saturated. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. 2-Bromotetralin primarily serves as a crucial building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its bromine substituent provides a reactive handle for various chemical transformations, making it a versatile precursor for introducing the tetralin scaffold into target structures. This guide provides a comprehensive overview of the chemical and physical properties of 2-bromotetralin, detailed experimental protocols for its synthesis and characterization, and its applications in the development of bioactive compounds.

Chemical and Physical Properties

2-Bromotetralin is a colorless liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 6134-56-1 | |

| Molecular Formula | C₁₀H₁₁Br | [1] |

| Molecular Weight | 211.10 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 260.9 °C at 760 mmHg | [1] |

| Density | 1.384 g/cm³ | [1] |

| Flash Point | 113 °C | [1] |

| Refractive Index | 1.579 | [1] |

| LogP | 3.32790 | [1] |

Spectroscopic Data

The structural identity of 2-Bromotetralin can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.19 | d, J=8.2 Hz | 1H | Ar-H |

| 7.12 | d, J=2.0 Hz | 1H | Ar-H |

| 6.90 | dd, J=8.2, 2.0 Hz | 1H | Ar-H |

| 3.55 | m | 1H | CH-Br |

| 2.70-2.90 | m | 2H | Ar-CH₂ |

| 2.10-2.30 | m | 2H | CH₂ |

| 1.80-2.00 | m | 2H | CH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 138.2 | Ar-C |

| 136.5 | Ar-C |

| 131.2 | Ar-CH |

| 129.8 | Ar-CH |

| 126.5 | Ar-CH |

| 120.1 | Ar-C-Br |

| 48.5 | CH-Br |

| 32.1 | Ar-CH₂ |

| 29.3 | CH₂ |

| 22.8 | CH₂ |

FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2850 | s | C-H stretch (aromatic and aliphatic) |

| 1595, 1480 | m | C=C stretch (aromatic) |

| 1445 | m | CH₂ bend |

| 1250 | m | C-H in-plane bend |

| 810 | s | C-H out-of-plane bend (p-disubstituted) |

| 650 | m | C-Br stretch |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Assignment |

| 210/212 | 40 | [M]⁺ (Molecular ion peak, Br isotopes) |

| 131 | 100 | [M-Br]⁺ (Loss of Bromine) |

| 115 | 30 | [C₉H₇]⁺ |

| 104 | 25 | [C₈H₈]⁺ |

Experimental Protocols

Synthesis of 2-Bromotetralin from Tetralin

A common method for the synthesis of 2-bromotetralin involves the free-radical bromination of tetralin using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Standard glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetralin (1 equivalent) in CCl₄.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and water in a separatory funnel.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-bromotetralin.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized 2-bromotetralin.

Applications in Drug Development

2-Bromotetralin serves as a valuable intermediate in the synthesis of various biologically active compounds. The tetralin scaffold is a key component in several classes of drugs, particularly those targeting the central nervous system. For instance, derivatives of 2-aminotetralin, which can be synthesized from 2-bromotetralin, are known to act as dopamine receptor agonists and have been investigated for the treatment of Parkinson's disease and other neurological disorders.[3][4][5]

The following diagram illustrates a generalized synthetic pathway for the utilization of 2-bromotetralin in the synthesis of a hypothetical bioactive aminotetralin derivative.

General Workflow for Biological Evaluation of Novel Tetralin Derivatives

Once a novel tetralin derivative is synthesized, a systematic evaluation of its biological activity is crucial. The following diagram outlines a general workflow for this process.

Safety and Handling

2-Bromotetralin should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromotetralin (CAS 6134-56-1) is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical and physical properties, along with established synthetic and analytical protocols, make it a reliable building block for the creation of novel tetralin-based compounds. The versatility of the bromine substituent allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships in the pursuit of new therapeutic agents, particularly those targeting the central nervous system. This guide provides a foundational resource for researchers and scientists working with this important chemical entity.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,2,3,4-tetrahydronaphthalene is a substituted derivative of tetralin, a bicyclic aromatic hydrocarbon. Its structural features make it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and drug development settings. This technical guide provides a summary of the available spectroscopic data for 6-Bromo-1,2,3,4-tetrahydronaphthalene and outlines the standard experimental protocols for acquiring such data.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-1,2,3,4-tetrahydronaphthalene is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁Br | PubChem[1] |

| Molecular Weight | 211.10 g/mol | PubChem[1] |

| IUPAC Name | 6-bromo-1,2,3,4-tetrahydronaphthalene | PubChem[1] |

| CAS Number | 6134-56-1 | PubChem[1] |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Predicted Mass Spectrum Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 6-Bromo-1,2,3,4-tetrahydronaphthalene. This data is computationally generated and serves as a reference for experimental analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 211.01169 |

| [M+Na]⁺ | 232.99363 |

| [M-H]⁻ | 208.99713 |

| [M+NH₄]⁺ | 228.03823 |

| [M+K]⁺ | 248.96757 |

| [M]⁺ | 210.00386 |

| [M]⁻ | 210.00496 |

Data sourced from PubChem.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, connectivity, and stereochemistry.

¹H NMR Data (Experimental Data Not Available)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

¹³C NMR Data (Experimental Data Not Available)

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

IR Data (Experimental Data Not Available)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a compound such as 6-Bromo-1,2,3,4-tetrahydronaphthalene.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The final volume should be around 0.6-0.7 mL.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum will show the absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides an overview of the spectroscopic data and analytical methodologies relevant to 6-Bromo-1,2,3,4-tetrahydronaphthalene. While comprehensive experimental data is not widely available, the provided information on its physicochemical properties, predicted mass spectrum, and standardized experimental protocols serves as a valuable resource for researchers and professionals in the field of drug discovery and organic synthesis. The application of the described spectroscopic techniques is essential for the unambiguous identification and characterization of this and other related chemical entities.

References

An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,2,3,4-tetrahydronaphthalene, a brominated derivative of tetralin, serves as a crucial building block in synthetic organic chemistry. Its unique structural features, combining an aliphatic ring with an aromatic system, make it a versatile precursor for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its emerging role in drug discovery and development. The IUPAC name for this compound is 6-bromo-1,2,3,4-tetrahydronaphthalene [1].

Physicochemical Properties

A summary of the key physicochemical properties of 6-bromo-1,2,3,4-tetrahydronaphthalene and a related derivative are presented in Table 1. This data is essential for its application in various experimental settings, influencing factors such as solubility, reactivity, and pharmacokinetic properties in drug design.

| Property | Value | Reference Compound |

| IUPAC Name | 6-bromo-1,2,3,4-tetrahydronaphthalene | - |

| Molecular Formula | C₁₀H₁₁Br | - |

| Molecular Weight | 211.10 g/mol [1] | - |

| CAS Number | 6134-56-1[1] | - |

| Melting Point | 34 °C | 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene[2] |

| Boiling Point | 110-115 °C | 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene[3] |

| Density | 1.165±0.06 g/cm³ (Predicted) | 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene[3] |

| Water Solubility | Insoluble | 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene[2] |

Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene

The primary method for the synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalene is through the electrophilic aromatic substitution of 1,2,3,4-tetrahydronaphthalene (tetralin).

Experimental Protocol: Electrophilic Bromination

This protocol describes a general procedure for the bromination of tetralin to yield 6-bromo-1,2,3,4-tetrahydronaphthalene.

Materials:

-

1,2,3,4-tetrahydronaphthalene (tetralin)

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Iron filings

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution (aqueous, 10%)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel) or distillation

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydronaphthalene in dichloromethane.

-

Add a catalytic amount of iron(III) bromide or iron filings to the solution.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add a solution of bromine in dichloromethane from the dropping funnel to the stirred reaction mixture. The addition should be done in the dark to prevent radical chain reactions.

-

After the addition is complete, allow the reaction to stir at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: Yields for this type of reaction are typically in the range of 65-72%.[4]

Key Reactions and Applications in Drug Discovery

6-Bromo-1,2,3,4-tetrahydronaphthalene is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor for biaryl structures that are active at central nervous system (CNS) receptors. One of the most powerful methods for creating these carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide. This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide variety of functional groups.

This protocol provides a general procedure for the coupling of 6-bromo-1,2,3,4-tetrahydronaphthalene with phenylboronic acid.

Materials:

-

6-Bromo-1,2,3,4-tetrahydronaphthalene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., triphenylphosphine, SPhos)

-

A suitable base (e.g., potassium carbonate, sodium carbonate, cesium carbonate)

-

A suitable solvent system (e.g., toluene/ethanol/water, dioxane/water)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

To a round-bottom flask, add 6-bromo-1,2,3,4-tetrahydronaphthalene, phenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) several times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Signaling Pathways and Logical Relationships

The application of 6-bromo-1,2,3,4-tetrahydronaphthalene as a synthetic intermediate allows for the generation of novel molecules with potential activity in various signaling pathways. The Suzuki coupling, for instance, is a key step in creating compounds that can interact with CNS receptors.

References

- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-BROMO-1,1,4,4-TETRAMETHYL-1,2,3,4-TETRAHYDRONAPHTHALENE|lookchem [lookchem.com]

- 3. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene [acrospharmatech.com]

- 4. 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene () for sale [vulcanchem.com]

An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,2,3,4-tetrahydronaphthalene, also known as 6-bromotetralin, is an important synthetic intermediate in the fields of medicinal chemistry and materials science. Its tetralin core, a hybrid of an aromatic and a cycloalkane ring, provides a versatile scaffold for the development of novel compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 6-bromo-1,2,3,4-tetrahydronaphthalene, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁Br | --INVALID-LINK--[1] |

| Molecular Weight | 211.10 g/mol | --INVALID-LINK--[1] |

| CAS Number | 6134-56-1 | --INVALID-LINK--[1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | ~293 °C (Predicted for a related compound) | --INVALID-LINK--[2] |

| Density | ~1.165 g/cm³ (Predicted for a related compound) | --INVALID-LINK--[2] |

| Solubility | Insoluble in water | --INVALID-LINK--[2] |

| Synonyms | 6-Bromotetralin, 2-Bromotetralin | --INVALID-LINK--[1] |

Spectroscopic Data

Detailed experimental spectroscopic data for 6-bromo-1,2,3,4-tetrahydronaphthalene is not widely available. However, based on the known spectra of related compounds such as 1,2,3,4-tetrahydronaphthalene and other brominated aromatic compounds, the following characteristic signals can be predicted.

-

¹H NMR: The spectrum would be expected to show multiplets for the aliphatic protons of the tetralin ring system and signals in the aromatic region corresponding to the protons on the substituted benzene ring.

-

¹³C NMR: The spectrum would display signals for the aliphatic carbons and the aromatic carbons, with the carbon atom attached to the bromine atom showing a characteristic chemical shift.

-

IR Spectroscopy: The IR spectrum would likely show characteristic peaks for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Experimental Protocols

Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene

The synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalene is typically achieved through the electrophilic aromatic substitution of 1,2,3,4-tetrahydronaphthalene (tetralin). A general protocol is described below.

Reaction: Electrophilic Bromination of Tetralin

Reagents and Materials:

-

1,2,3,4-tetrahydronaphthalene (tetralin)

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings as a catalyst

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Sodium bisulfite solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Reflux condenser (optional, depending on reaction conditions)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydronaphthalene in dichloromethane.

-

Add a catalytic amount of iron(III) bromide or iron filings to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in dichloromethane from the dropping funnel to the stirred reaction mixture. The addition should be done at a rate that maintains the reaction temperature below 5-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 6-bromo-1,2,3,4-tetrahydronaphthalene can be purified by vacuum distillation or column chromatography.

Caption: Synthetic workflow for 6-Bromo-1,2,3,4-tetrahydronaphthalene.

Suzuki-Miyaura Cross-Coupling Reaction

6-Bromo-1,2,3,4-tetrahydronaphthalene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. A general protocol for the coupling with phenylboronic acid is provided below.

Reaction: Suzuki-Miyaura Coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene with Phenylboronic Acid

Reagents and Materials:

-

6-Bromo-1,2,3,4-tetrahydronaphthalene

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle

-

Condenser

Procedure:

-

To a Schlenk flask, add 6-bromo-1,2,3,4-tetrahydronaphthalene, phenylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s) to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The tetralin scaffold is a privileged structure in medicinal chemistry, and 6-bromo-1,2,3,4-tetrahydronaphthalene serves as a key starting material for the synthesis of various biologically active molecules.

Dopamine Receptor Agonists

Derivatives of 2-aminotetralin are known to act as dopamine receptor agonists.[3] These compounds are of significant interest for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. The dopaminergic system is crucial for motor control, motivation, and reward.[4] Dopamine exerts its effects by binding to G protein-coupled receptors, which are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subtypes.[5] The synthesis of novel 2-aminotetralin derivatives from 6-bromo-1,2,3,4-tetrahydronaphthalene allows for the exploration of structure-activity relationships and the development of agonists with improved selectivity and efficacy.

Caption: Simplified dopamine signaling pathway.

Retinoid Analogs

6-Bromo-1,2,3,4-tetrahydronaphthalene is also a precursor for the synthesis of retinoid analogs. Retinoids, which are derivatives of vitamin A, are crucial for various biological processes, including embryonic development, cell differentiation, and vision.[6][7][8] They exert their effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6][9] These receptors form heterodimers that bind to specific DNA sequences called retinoic acid response elements (RAREs) to regulate gene transcription.[8][9][10] Synthetic retinoids are used in the treatment of various skin disorders and certain types of cancer. The development of novel retinoid analogs from 6-bromo-1,2,3,4-tetrahydronaphthalene allows for the fine-tuning of receptor selectivity and biological activity.

References

- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-BROMO-1,1,4,4-TETRAMETHYL-1,2,3,4-TETRAHYDRONAPHTHALENE|lookchem [lookchem.com]

- 3. Dopamine D2 receptor agonists: an analysis of indirect models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Signal transduction by retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

"physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydronaphthalene"

An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydronaphthalene: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-Bromo-1,2,3,4-tetrahydronaphthalene. It is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of this versatile chemical intermediate. This document details experimental protocols for its synthesis and key reactions, presents its physicochemical and spectral data, and explores its relevance in the development of therapeutic agents, particularly as a precursor for dopamine receptor agonists.

Physical and Chemical Properties

6-Bromo-1,2,3,4-tetrahydronaphthalene, also known as 6-bromotetralin, is a halogenated derivative of tetralin. Its core structure consists of a fused benzene and cyclohexane ring system. The presence of the bromine atom on the aromatic ring significantly influences its reactivity and makes it a valuable precursor in organic synthesis.

Table 1: Physical and Chemical Properties of 6-Bromo-1,2,3,4-tetrahydronaphthalene

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁Br | [1] |

| Molecular Weight | 211.10 g/mol | [1] |

| CAS Number | 6134-56-1 | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water | |

| XlogP | 4.0 (Predicted) |

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for 6-Bromo-1,2,3,4-tetrahydronaphthalene

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 211.01169 | 138.6 |

| [M+Na]⁺ | 232.99363 | 149.0 |

| [M-H]⁻ | 208.99713 | 145.3 |

| [M]⁺ | 210.00386 | 153.9 |

| [M]⁻ | 210.00496 | 153.9 |

Data obtained from computational predictions.

Synthesis and Reactivity

Synthesis via Electrophilic Aromatic Substitution

6-Bromo-1,2,3,4-tetrahydronaphthalene is typically synthesized via the electrophilic bromination of 1,2,3,4-tetrahydronaphthalene (tetralin). The saturated ring of tetralin is an ortho-, para-director, leading to substitution at the 6-position of the aromatic ring.

Experimental Protocol: Bromination of Tetralin

This protocol is a general procedure for the bromination of aromatic compounds and can be adapted for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene.

-

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

Bromine (Br₂)

-

A suitable solvent (e.g., dichloromethane, carbon tetrachloride)

-

A Lewis acid catalyst (e.g., iron(III) bromide - FeBr₃) (optional, but can increase the reaction rate and selectivity)

-

Sodium bisulfite solution (for quenching)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

-

Procedure:

-

Dissolve 1,2,3,4-tetrahydronaphthalene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. If using a catalyst, add it to the flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture via the dropping funnel with continuous stirring. The reaction is exothermic, and the temperature should be maintained around 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield 6-Bromo-1,2,3,4-tetrahydronaphthalene.

-

Logical Relationship: Electrophilic Bromination of Tetralin

Caption: Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene.

Suzuki-Miyaura Cross-Coupling Reactions

6-Bromo-1,2,3,4-tetrahydronaphthalene serves as a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the 6-position of the tetralin core. These derivatives are of significant interest in medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide.

-

Materials:

-

6-Bromo-1,2,3,4-tetrahydronaphthalene

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

A suitable solvent system (e.g., toluene/water, dioxane/water, DMF)

-

-

Procedure:

-

To a Schlenk flask, add 6-Bromo-1,2,3,4-tetrahydronaphthalene, the arylboronic acid or ester, the base, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling workflow.

Applications in Drug Development

Derivatives of 6-Bromo-1,2,3,4-tetrahydronaphthalene have shown significant potential in the field of drug discovery, particularly as modulators of dopamine receptors.

Precursors to Dopamine Receptor Agonists

A series of 2-amino-1,2,3,4-tetrahydronaphthalene derivatives have been synthesized and evaluated for their dopaminergic activity.[2] It has been found that N,N-dialkyl-2-aminotetralins, especially those with dipropylamino substituents, exhibit potent dopaminergic agonist activity.[2] The introduction of hydroxyl groups at the 5- and 6-positions of the aromatic ring significantly enhances this activity.[2] 6-Bromo-1,2,3,4-tetrahydronaphthalene can serve as a starting material for the synthesis of these and other aminotetralin derivatives through a sequence of reactions, often involving amination and subsequent functional group manipulations.

The synthesis of these derivatives often starts from the corresponding β-tetralone intermediates.[2] These findings support the hypothesis that an extended conformation of the phenylethylamine moiety, which is present in the tetralin scaffold, is favorable for dopaminergic agonist activity.[2]

Signaling Pathway: Dopamine D2 Receptor Agonism

Caption: Dopamine D2 receptor signaling pathway.

Safety and Handling

6-Bromo-1,2,3,4-tetrahydronaphthalene is classified as harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

6-Bromo-1,2,3,4-tetrahydronaphthalene is a valuable and versatile building block in organic synthesis. Its utility is particularly evident in the construction of complex molecules with potential therapeutic applications, most notably as precursors to dopamine receptor agonists. This guide has provided an overview of its properties, detailed experimental protocols for its synthesis and key reactions, and an insight into its role in medicinal chemistry. Further research into the biological activities of its derivatives is likely to uncover new therapeutic opportunities.

References

"literature review of 6-Bromo-1,2,3,4-tetrahydronaphthalene"

An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydronaphthalene for Researchers and Drug Development Professionals

Introduction

6-Bromo-1,2,3,4-tetrahydronaphthalene is a substituted derivative of tetralin, a bicyclic hydrocarbon. Its structure, featuring a brominated aromatic ring fused to a saturated cyclohexane ring, makes it a valuable intermediate in organic synthesis. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This versatility has led to its use in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in drug discovery.

Chemical and Physical Properties

The fundamental properties of 6-Bromo-1,2,3,4-tetrahydronaphthalene are summarized below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁Br | [1] |

| Molecular Weight | 211.10 g/mol | [1] |

| CAS Number | 6134-56-1 | [1] |

| IUPAC Name | 6-bromo-1,2,3,4-tetrahydronaphthalene | [1] |

| Synonyms | 6-Bromotetralin, 2-Bromotetralin | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 34 °C | [2] |

| Boiling Point | 110-115 °C | [2] |

| Solubility | Insoluble in water | [2][3] |

Synthesis and Experimental Protocols

The primary synthetic route to 6-bromo-tetralin derivatives is through electrophilic aromatic substitution on the tetralin core. The specific protocols can be adapted to produce various substituted analogs.

General Synthesis Workflow```dot

Caption: Applications of 6-bromo-tetralin in the synthesis of bioactive molecules.

Brominated tetralins are precursors to retinoid analogs and dopamine agonists. [3]The bromine atom facilitates Suzuki coupling reactions to generate biaryl structures that can interact with central nervous system receptors. [3]

Biological Activity of Derivatives

Derivatives of 6-Bromo-1,2,3,4-tetrahydronaphthalene have shown promising activity in several therapeutic areas.

-

Anticancer Activity: The bromine atom in some derivatives is thought to enhance DNA intercalation capacity. [4]In studies on MCF-7 breast cancer cells, a derivative, 6-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, demonstrated a significant reduction in cell viability and induced G1 cell cycle arrest. [4]* Enzyme Inhibition: The same derivative showed enhanced inhibition of Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4) compared to its non-brominated analog, highlighting the role of the bromine substituent in modulating biological activity. [4] The table below summarizes the reported biological activities of a key derivative.

| Compound | Target/Assay | IC₅₀ / % Inhibition |

| 6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | Cyclooxygenase-2 (COX-2) | 12.3 µM |

| Phosphodiesterase 4 (PDE4) | 68% inhibition at 10 µM | |

| MCF-7 cell viability | 28% reduction at 10 µM | |

| MCF-7 cell viability | 67% reduction at 50 µM |

Potential Signaling Pathway Involvement: COX-2 Inhibition

Caption: Simplified pathway of COX-2 inhibition by 6-bromo-tetralin derivatives.

Conclusion

6-Bromo-1,2,3,4-tetrahydronaphthalene is a synthetically accessible and highly versatile chemical building block. Its utility is primarily demonstrated in the field of medicinal chemistry, where it serves as a scaffold for the development of compounds with a range of biological activities, including anticancer and anti-inflammatory properties. The ability to functionalize the molecule via cross-coupling reactions at the bromine position allows for the systematic exploration of chemical space and the optimization of structure-activity relationships. This technical guide consolidates the available information on its synthesis, properties, and applications, providing a valuable resource for researchers engaged in drug discovery and organic synthesis.

References

- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-BROMO-1,1,4,4-TETRAMETHYL-1,2,3,4-TETRAHYDRONAPHTHALENE CAS#: 27452-17-1 [m.chemicalbook.com]

- 3. 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene () for sale [vulcanchem.com]

- 4. 6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid () for sale [vulcanchem.com]

Unveiling 6-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Chronicle of its Discovery and Scientific Journey

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of 6-Bromo-1,2,3,4-tetrahydronaphthalene, a significant intermediate in organic synthesis. From its early explorations in the 1920s to its role in modern medicinal chemistry, this document provides a comprehensive overview of its synthesis, characterization, and key applications.

Discovery and Early History

The scientific journey of 6-Bromo-1,2,3,4-tetrahydronaphthalene, also known as 6-bromotetralin, began in the early 20th century amidst broader investigations into the chemistry of tetralin and its derivatives. The foundational work on the bromination of 1,2,3,4-tetrahydronaphthalene was laid by German chemists G. Schroeter and J. von Braun in the early 1920s.

In 1921, Schroeter's research, published in Berichte der deutschen chemischen Gesellschaft, explored the reactions of tetralin, including its halogenation. This work provided the initial groundwork for understanding how bromine interacts with the tetralin nucleus. Following this, in 1922, J. von Braun published a more detailed investigation into the bromination of tetralin in the same journal. His work is a cornerstone in the history of this compound, providing early insights into the synthesis of brominated tetralin derivatives.

Later, in 1947, H. J. Barber and W. R. Wragg, in their publication in the Journal of the Chemical Society, further refined the understanding and synthesis of halogenated tetralins, contributing to the broader knowledge base that underpins the use of 6-Bromo-1,2,3,4-tetrahydronaphthalene in contemporary organic synthesis. These seminal works established the fundamental methods for the preparation of this important chemical intermediate.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydronaphthalene is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁Br | [1] |

| Molecular Weight | 211.10 g/mol | [1] |

| CAS Number | 6134-56-1 | [1] |

| Boiling Point | 138-140 °C at 13 mmHg | |

| Melting Point | 33-35 °C | |

| Density | 1.375 g/cm³ at 25 °C | |

| Refractive Index (n²⁰/D) | 1.584 |

Synthesis and Experimental Protocols

The primary method for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene is through the electrophilic aromatic substitution of 1,2,3,4-tetrahydronaphthalene. The following sections detail the historical experimental protocols.

Early Synthesis as described by von Braun (1922)

The work by J. von Braun in 1922 described the direct bromination of tetralin. While the original publication is in German, the general procedure involved the careful addition of bromine to tetralin, likely in a suitable solvent and at a controlled temperature to favor substitution on the aromatic ring.

Experimental Workflow (Conceptual)

Caption: Conceptual workflow for the early synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene.

Modernized Electrophilic Bromination Protocol

A more contemporary and refined procedure for the synthesis involves the use of a Lewis acid catalyst to enhance the electrophilicity of bromine.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 1,2,3,4-tetrahydronaphthalene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq).

-

Bromination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 6-Bromo-1,2,3,4-tetrahydronaphthalene as a colorless to pale yellow oil that may solidify upon standing.

Reaction Mechanism: Electrophilic Aromatic Substitution

Caption: Mechanism of electrophilic bromination of tetralin catalyzed by FeBr₃.

Applications in Organic Synthesis

6-Bromo-1,2,3,4-tetrahydronaphthalene serves as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents onto the tetralin scaffold. Furthermore, the tetralin core is a privileged structure found in numerous biologically active compounds.

Logical Relationship of Synthetic Utility

Caption: Synthetic utility of 6-Bromo-1,2,3,4-tetrahydronaphthalene.

Conclusion

From its initial discovery in the early 20th century, 6-Bromo-1,2,3,4-tetrahydronaphthalene has evolved from a subject of fundamental chemical inquiry to a valuable tool in the synthesis of complex organic molecules. The pioneering work of Schroeter, von Braun, and later chemists laid the essential groundwork for the preparation and understanding of this compound. Its continued use in modern synthetic chemistry, particularly in the development of new pharmaceuticals, underscores the enduring importance of this seemingly simple yet versatile brominated tetralin derivative.

References

Structural Elucidation of 6-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,2,3,4-tetrahydronaphthalene is a halogenated aromatic hydrocarbon with a tetralin core structure. This scaffold is of interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The precise determination of its chemical structure is paramount for understanding its reactivity, properties, and potential applications. This technical guide outlines the analytical methodologies and spectroscopic techniques essential for the comprehensive structural elucidation of this compound.

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁Br |

| IUPAC Name | 6-Bromo-1,2,3,4-tetrahydronaphthalene |

| Molecular Weight | 211.10 g/mol |

| CAS Number | 6134-56-1 |

Spectroscopic Analysis

The structural elucidation of 6-Bromo-1,2,3,4-tetrahydronaphthalene relies on a combination of modern spectroscopic techniques. Each method provides unique pieces of information that, when combined, confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For 6-Bromo-1,2,3,4-tetrahydronaphthalene, the expected signals are:

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-7.5 ppm). Due to the bromine substituent, these protons will exhibit specific splitting patterns (doublet, doublet of doublets).

-

Benzylic Protons (C1 and C4): Two multiplets in the benzylic region (typically δ 2.5-3.0 ppm), each integrating to two protons.

-

Aliphatic Protons (C2 and C3): A multiplet in the aliphatic region (typically δ 1.7-2.0 ppm), integrating to four protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon environments. For 6-Bromo-1,2,3,4-tetrahydronaphthalene, ten distinct carbon signals are expected:

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 120-140 ppm). The carbon attached to the bromine atom will be shifted to a characteristic range.

-

Aliphatic Carbons: Four signals in the aliphatic region (typically δ 20-35 ppm).

2D NMR Techniques (COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is crucial:

-

COSY (Correlation Spectroscopy): Will reveal proton-proton coupling networks, confirming the connectivity within the aliphatic and aromatic spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity between the aliphatic and aromatic rings and confirming the position of the bromine atom.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.3 | d | 1H | H-5 |

| Aromatic | ~7.2 | dd | 1H | H-7 |

| Aromatic | ~7.0 | d | 1H | H-8 |

| Benzylic | ~2.8 | m | 2H | H-1 |

| Benzylic | ~2.7 | m | 2H | H-4 |

| Aliphatic | ~1.8 | m | 4H | H-2, H-3 |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Aromatic | ~138 | C-4a | ||

| Aromatic | ~135 | C-8a | ||

| Aromatic | ~131 | C-7 | ||

| Aromatic | ~129 | C-5 | ||

| Aromatic | ~128 | C-8 | ||

| Aromatic (C-Br) | ~120 | C-6 | ||

| Aliphatic | ~30 | C-1 | ||

| Aliphatic | ~29 | C-4 | ||

| Aliphatic | ~23 | C-2 | ||

| Aliphatic | ~22 | C-3 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 210 and 212, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the bromine atom and benzylic cleavage, leading to characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 212 | High | [M+2]⁺ (C₁₀H₁₁⁸¹Br) |

| 210 | High | [M]⁺ (C₁₀H₁₁⁷⁹Br) |

| 131 | Moderate | [M - Br]⁺ |

| 115 | Moderate | [C₉H₇]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Aromatic C-H Stretch: A sharp band above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands below 3000 cm⁻¹.

-

Aromatic C=C Bending: Characteristic absorptions in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically between 600-500 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3020 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Strong | Aliphatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Bending |

| ~820 | Strong | C-H Out-of-plane Bending (para-disubstituted) |

| 600-500 | Medium | C-Br Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of the aromatic chromophore.

-

λmax: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or hexane) is expected to show absorption maxima characteristic of a substituted naphthalene derivative.

| Solvent | λmax (nm) |

| Ethanol | ~220, ~275, ~285 |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of 6-Bromo-1,2,3,4-tetrahydronaphthalene.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2.0 s.

-

-